
o-Cresolphthalein complexone
Overview
Description
o-Cresolphthalein complexone: is a multifunctional dye and a pH indicator commonly used in various scientific applications. It is particularly known for its role in the colorimetric determination of calcium in serum. The compound is colorless at pH 11 but turns pink in the presence of alkaline earth metals, making it a valuable tool in analytical chemistry .
Mechanism of Action
Target of Action
o-Cresolphthalexon, also known as o-Cresolphthalein complexone, is primarily used as a pH indicator dye in titrations . Its primary target is the calcium ions present in the solution . Calcium plays a crucial role in various biological processes, including muscle contraction, nerve impulse transmission, and blood clotting .
Mode of Action
The compound interacts with its target, calcium ions, to form a complex . This interaction results in a change in the color of the solution, which is used to estimate the concentration of calcium ions . The solution is colorless below pH 8.2 and turns purple above pH 9.8 .
Biochemical Pathways
For instance, abnormal calcium levels can indicate disorders related to bone metabolism, kidney function, or parathyroid gland function .
Pharmacokinetics
It is known to be insoluble in water but soluble in ethanol . This solubility profile can affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of o-Cresolphthalexon’s action is the formation of a colored complex with calcium ions. This color change is used to estimate the concentration of calcium in the solution . In a medical context, this can help in diagnosing and monitoring conditions related to calcium metabolism .
Action Environment
The action of o-Cresolphthalexon is influenced by the pH of the environment. The compound is colorless in solutions with a pH below 8.2 and turns purple in solutions with a pH above 9.8 . Therefore, the accuracy of calcium estimation using o-Cresolphthalexon can be affected by factors that alter the pH of the solution.
Biochemical Analysis
Biochemical Properties
o-Cresolphthalexon: plays a crucial role in biochemical reactions, particularly in the detection and quantification of calcium ions. It interacts with calcium ions to form a colored complex, which can be measured spectrophotometrically. The compound’s interaction with calcium ions is highly specific, allowing for accurate and reliable measurements. Additionally, o-Cresolphthalexon can interact with other alkaline earth metals, such as magnesium, but its affinity for calcium is significantly higher . This specificity is due to the compound’s unique chemical structure, which includes multiple binding sites for metal ions.
Cellular Effects
The effects of o-Cresolphthalexon on various types of cells and cellular processes are primarily related to its role as a metal ion indicator. In cellular assays, the compound can influence cell function by altering the availability of calcium ions, which are critical for numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By binding to calcium ions, o-Cresolphthalexon can modulate the concentration of free calcium in the cellular environment, thereby impacting calcium-dependent processes.
Molecular Mechanism
At the molecular level, o-Cresolphthalexon exerts its effects through specific binding interactions with metal ions. The compound’s structure allows it to form stable complexes with calcium ions, which results in a color change that can be detected spectrophotometrically . This binding interaction is highly specific and involves coordination bonds between the metal ions and the functional groups on o-Cresolphthalexon . Additionally, the compound can act as an enzyme inhibitor or activator, depending on the context of its use in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of o-Cresolphthalexon can change over time due to factors such as stability and degradation. The compound is generally stable when stored under appropriate conditions, such as room temperature and desiccating conditions . Prolonged exposure to light and air can lead to degradation, which may affect its performance in assays. Long-term studies have shown that o-Cresolphthalexon maintains its effectiveness in in vitro and in vivo experiments, provided that it is handled and stored correctly .
Dosage Effects in Animal Models
The effects of o-Cresolphthalexon vary with different dosages in animal models. At low doses, the compound is effective in detecting and quantifying calcium ions without causing significant adverse effects . At high doses, o-Cresolphthalexon may exhibit toxic effects, including disruptions in calcium homeostasis and potential toxicity to cells and tissues . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
o-Cresolphthalexon: is involved in metabolic pathways related to the degradation of cresol compounds. Studies have shown that it can be metabolized by specific enzymes, leading to the formation of degradation products such as 2-methyl-4-oxalocrotonate . These metabolic pathways involve multiple enzymatic steps, including hydroxylation and ring-cleavage reactions, which are catalyzed by enzymes such as Pseudomonas sp. CP4 .
Transport and Distribution
Within cells and tissues, o-Cresolphthalexon is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its affinity for metal ions and its solubility in various solvents . In cellular environments, o-Cresolphthalexon can accumulate in specific compartments, depending on the presence of metal ions and other interacting molecules .
Subcellular Localization
The subcellular localization of o-Cresolphthalexon is determined by its chemical properties and interactions with cellular components. The compound can localize to specific organelles or compartments, such as the cytoplasm or mitochondria, where it can exert its effects on metal ion homeostasis . Targeting signals and post-translational modifications may also play a role in directing o-Cresolphthalexon to particular subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Cresolphthalein complexone typically involves the reaction of o-Cresolphthalein with iminodiacetic acid. The reaction is carried out under alkaline conditions, often using sodium hydroxide as a base. The product is then purified through recrystallization .
Industrial Production Methods: The compound is usually supplied as a powder and is stable under standard storage conditions .
Chemical Reactions Analysis
Types of Reactions: o-Cresolphthalein complexone primarily undergoes complexation reactions with metal ions. It forms stable complexes with calcium, magnesium, and other alkaline earth metals. These reactions are typically carried out in alkaline solutions .
Common Reagents and Conditions:
Reagents: Calcium ions (Ca²⁺), magnesium ions (Mg²⁺), sodium hydroxide (NaOH)
Conditions: Alkaline pH (around 10-12), room temperature
Major Products: The major products of these reactions are the metal complexes of this compound, which exhibit distinct color changes. For example, the calcium complex forms a violet-colored product that absorbs maximally at 577 nm .
Scientific Research Applications
Chemistry: In analytical chemistry, o-Cresolphthalein complexone is used as a complexometric indicator for the titration of calcium and magnesium ions. It is also employed in the colorimetric determination of these ions in various samples .
Biology and Medicine: The compound is widely used in clinical laboratories for the determination of serum calcium levels. It is also utilized in biochemical assays to study calcium metabolism and related physiological processes .
Industry: In industrial applications, this compound is used in the manufacturing of polyamides and polyimides. These materials are valued for their thermal stability, mechanical strength, and electrical insulating properties .
Comparison with Similar Compounds
Phenolphthalein: Another pH indicator used in titrations, but it does not form complexes with metal ions.
Thymolphthalein: Similar to o-Cresolphthalein complexone in its use as a pH indicator but lacks the complexation properties.
Uniqueness: this compound is unique due to its dual functionality as both a pH indicator and a metal ion complexing agent. This makes it particularly useful in applications requiring the detection and quantification of metal ions in various samples .
Properties
IUPAC Name |
2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O12/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZPEGVSBUNMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62698-54-8 (tetra-hydrochloride salt) | |
| Record name | 2-Cresolphthalexon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5062392 | |
| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Aldrich MSDS] | |
| Record name | 2-Cresolphthalexon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10016 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2411-89-4 | |
| Record name | o-Cresolphthalein complexone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2411-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cresolphthalexon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Cresolphthalein complexone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-3-oxoisobenzofuran-1-ylidenebis(6-hydroxy-5-methyl-m-phenylenemethylenenitrilo)tetra-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CRESOLPHTHALEIN COMPLEXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4P6737I7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does o-cresolphthalein complexone interact with calcium?
A1: this compound forms a stable, colored complex with calcium ions [, , , , , , ]. This complexation reaction is the basis for its use in colorimetric assays for calcium determination.
Q2: What is the significance of this complexation for analytical purposes?
A2: The intensity of the color produced is directly proportional to the concentration of calcium ions in the sample [, , ]. This allows for quantitative determination of calcium using spectrophotometry, relating absorbance to concentration via a calibration curve.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C32H32N2O12, and its molecular weight is 636.58 g/mol.
Q4: Are there spectroscopic data available for this compound?
A4: Yes, the this compound-calcium complex exhibits an absorption maximum at around 570 nm [, , , , ]. This specific wavelength is used for spectrophotometric measurements in calcium assays.
Q5: How stable is this compound reagent?
A5: The stability of this compound reagent can be a limiting factor. While some formulations demonstrate stability for up to a week [], others require daily preparation []. Research has focused on improving reagent stability for enhanced practicality in laboratory settings.
Q6: What factors can affect the stability of this compound reagent?
A6: Factors such as pH, temperature, and exposure to light can impact reagent stability [, ].
Q7: Does this compound exhibit any catalytic properties?
A7: this compound itself is not known to possess catalytic properties. Its primary function is as a complexing agent for analytical purposes.
Q8: Has computational chemistry been applied to study this compound?
A8: There is limited information available regarding the application of computational chemistry and modeling specifically for this compound within the provided research articles.
Q9: How does the structure of this compound contribute to its calcium binding affinity?
A9: The tetracarboxylic acid groups within the this compound structure play a crucial role in chelating calcium ions []. Modifications to these groups could significantly impact its binding affinity.
Q10: What strategies have been explored to improve the stability of this compound reagents?
A10: Researchers have developed a new colorimetric assay using a novel chromogenic tetracarboxylic acid chelating agent with improved linearity, accuracy, stability, and a lower working pH compared to this compound [].
Q11: Is there information available on the SHE regulations for this compound?
A11: The provided research articles primarily focus on analytical applications and do not provide details on specific SHE regulations for this compound.
A11: These aspects are not directly relevant to this compound, as it is primarily used as an in vitro analytical reagent and not a therapeutic agent.
Q12: What analytical methods utilize this compound for calcium determination?
A12: this compound is commonly employed in spectrophotometric methods for calcium measurement [, , , , , , , , ]. These methods rely on the relationship between the absorbance of the o-CPC-calcium complex and the calcium concentration.
Q13: Are there alternative methods for calcium determination besides those using this compound?
A13: Yes, alternative methods include atomic absorption spectrophotometry (AAS) [, , ], the Arsenazo-III method [], amylase enzymatic method [], and inductively coupled plasma emission spectroscopy [].
Q14: Why might one choose this compound over other methods for calcium determination?
A14: this compound-based methods are often preferred for their simplicity, cost-effectiveness, and suitability for automated analysis [, , , ].
Q15: What are the limitations of using this compound in calcium assays?
A15: this compound methods can be susceptible to interferences from substances like hemoglobin, bilirubin, and magnesium [, , , , ]. These interferences need to be considered during method development and validation.
A15: These aspects are not directly applicable to this compound due to its primary use as an in vitro analytical reagent.
Q16: How has this compound contributed to cross-disciplinary research?
A16: this compound has found applications in various disciplines such as clinical chemistry [, , , , , , , , ], environmental science [], and materials science [, ] due to its ability to quantify calcium.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


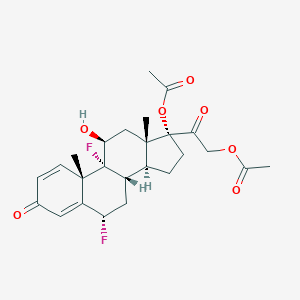
![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)


![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)
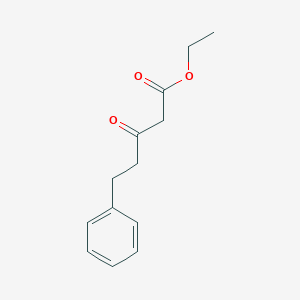
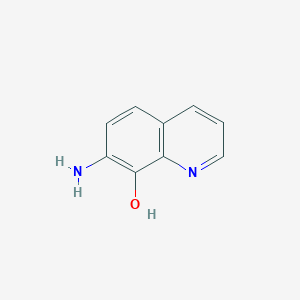
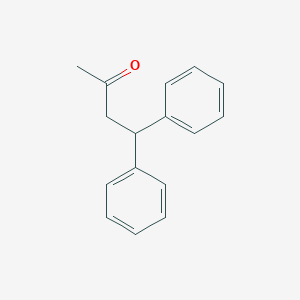
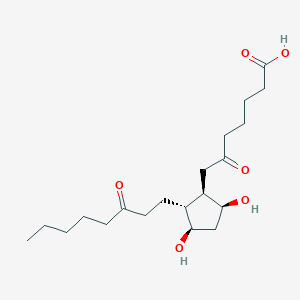
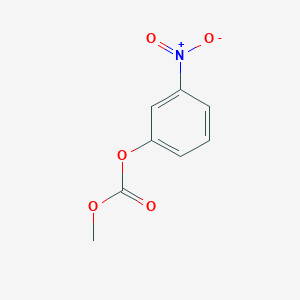
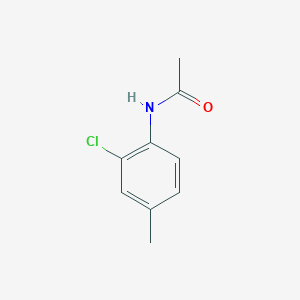

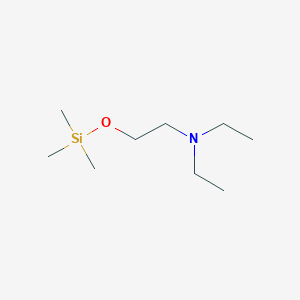
![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)
